tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate
Overview
Description
tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate: is a chemical compound with the molecular formula C23H30N2O2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2,4-dibenzylpiperazine-1-carboxylate typically involves the protection of the piperazine nitrogen atoms followed by the introduction of the tert-butyl and dibenzyl groups. One common method involves the use of tert-butyl chloroformate to protect the piperazine nitrogen, followed by the introduction of benzyl groups through nucleophilic substitution reactions. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove protective groups or reduce double bonds.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base like sodium hydride or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme interactions and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 2,4-dibenzylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl and dibenzyl groups can influence the compound’s binding affinity and selectivity for these targets. The piperazine ring can act as a scaffold to position these groups in the optimal orientation for interaction with the target, thereby modulating its activity.
Comparison with Similar Compounds
Similar compounds to tert-butyl 2,4-dibenzylpiperazine-1-carboxylate include other piperazine derivatives with different substituents. Some examples are:
- tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydroxybutyl)piperazine-1-carboxylate
- 1-Benzylpiperazine
Uniqueness: The uniqueness of this compound lies in its specific combination of tert-butyl and dibenzyl groups, which can confer distinct chemical and biological properties compared to other piperazine derivatives. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
tert-butyl 2,4-dibenzylpiperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-23(2,3)27-22(26)25-15-14-24(17-20-12-8-5-9-13-20)18-21(25)16-19-10-6-4-7-11-19/h4-13,21H,14-18H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZYFYMYMKUAHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1CC2=CC=CC=C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40479716 | |
Record name | tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40479716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
489437-72-1 | |
Record name | tert-Butyl 2,4-dibenzylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40479716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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